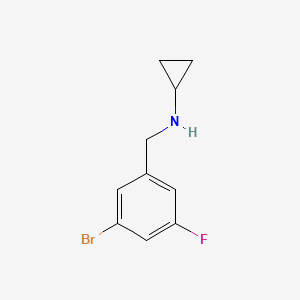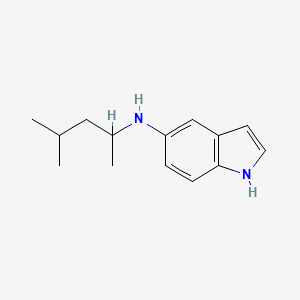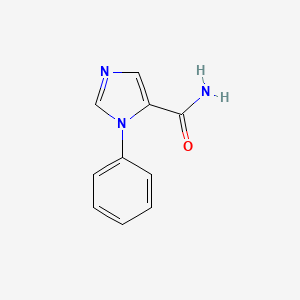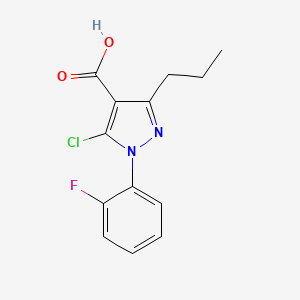![molecular formula C13H13ClN2O2S B1420355 N-[4-(4-metoxifenil)-1,3-tiazol-2-il]-2-cloropropanamida CAS No. 1111156-03-6](/img/structure/B1420355.png)
N-[4-(4-metoxifenil)-1,3-tiazol-2-il]-2-cloropropanamida
Descripción general
Descripción
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a chloro-substituted propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors, which are relevant in the study of neurodegenerative diseases like Alzheimer’s.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.
Análisis Bioquímico
Biochemical Properties
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds with certain proteins, influencing their structure and function . The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential in research areas such as cancer biology and regenerative medicine.
Molecular Mechanism
At the molecular level, 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies have also indicated that the compound can have lasting effects on cellular processes, even after its degradation . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can affect the activity of enzymes involved in the metabolism of amino acids and lipids . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy . Understanding the transport and distribution of the compound is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall effects on cellular function
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions. This reaction forms the thiazole ring with the methoxyphenyl group attached at the 4-position.
Introduction of the Chloro Group: The chloro group is introduced by reacting the thiazole intermediate with thionyl chloride or phosphorus pentachloride.
Formation of the Propanamide Moiety: The final step involves the reaction of the chloro-substituted thiazole with propanamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol or ethanol.
Major Products
Substitution: Substituted thiazole derivatives with various functional groups.
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases acetylcholine levels, which can enhance cognitive function.
Apoptosis Induction: In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but lacks the thiazole ring.
2-chloro-N-[(4-methoxyphenyl)methyl]propanamide: Similar structure but has a different substitution pattern on the propanamide moiety.
2-chloro-N-(3,4-methylenedioxyphenyl)quinazolin-4-amine: Contains a quinazoline ring instead of a thiazole ring.
Uniqueness
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical reactivity and biological activity. The combination of the methoxyphenyl group and the chloro-substituted propanamide moiety further enhances its versatility in various chemical reactions and biological applications.
Propiedades
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8(14)12(17)16-13-15-11(7-19-13)9-3-5-10(18-2)6-4-9/h3-8H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJKAJDVTKXUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B1420272.png)
![Octahydrocyclopenta[b]morpholine](/img/structure/B1420273.png)




![[4-(3-Methoxypropoxy)phenyl]methanamine](/img/structure/B1420279.png)


![3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1420284.png)
![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1420286.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)


